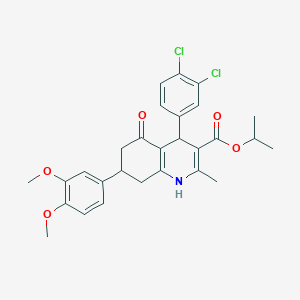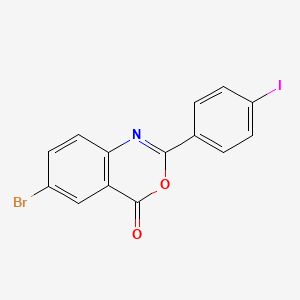![molecular formula C29H25N5O2S2 B11635364 (5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635364.png)
(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-5-({3-[4-(3-メチルブトキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-2-(チオフェン-2-イル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン は、様々な科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、ピラゾール環、チアゾロ[3,2-b][1,2,4]トリアゾール環、チオフェン環を含むユニークな構造を特徴とし、有機化学および薬理学における研究の興味深い対象となっています。
準備方法
合成経路と反応条件
(5Z)-5-({3-[4-(3-メチルブトキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-2-(チオフェン-2-イル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン の合成には、ピラゾール環とチアゾロ[3,2-b][1,2,4]トリアゾール環の形成を含む複数の段階が含まれます。反応条件は、通常、これらの環の形成とそれに続くカップリング反応を促進するために、特定の試薬と触媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、高度な触媒、自動化システムの使用が含まれ、品質と効率の一貫性を確保することができます。
化学反応解析
反応の種類
(5Z)-5-({3-[4-(3-メチルブトキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-2-(チオフェン-2-イル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン: は、以下のものを含む様々な化学反応を受ける可能性があります。
酸化: この化合物は、酸化されて異なる誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾することができます。
置換: この化合物は、置換反応に関与することができ、ここで、一つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。反応条件は、通常、目的の変換を達成するために、特定の溶媒、温度、触媒を必要とします。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は異なる酸素化誘導体を生成する可能性があり、一方、置換反応は分子に新しい官能基を導入する可能性があります。
化学反応の分析
Types of Reactions
(5Z)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
科学的研究の応用
(5Z)-5-({3-[4-(3-メチルブトキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-2-(チオフェン-2-イル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン:
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用することができます。
生物学: これは、生物学的プロセスを研究するためのプローブとして役立つ可能性があります。
医学: この化合物は、その潜在的な治療的性質について調査することができます。
産業: これは、新素材の開発や化学反応における触媒として使用される可能性があります。
作用機序
(5Z)-5-({3-[4-(3-メチルブトキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-2-(チオフェン-2-イル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン がその効果を発揮するメカニズムには、特定の分子標的と経路との相互作用が含まれます。これらの相互作用は、様々な生物学的プロセスを調節することができ、潜在的に治療効果をもたらす可能性があります。正確な分子標的と経路は、詳細な生化学的研究によって特定する必要があります。
類似の化合物との比較
類似の化合物
酢酸エチル: より単純な構造を持つ広く使用されている化学中間体。
ジシラン: ユニークな電子特性を持つ有機ケイ素化合物。
独自性
(5Z)-5-({3-[4-(3-メチルブトキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-2-(チオフェン-2-イル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン: は、その複雑な構造と、様々な化学反応に関与することができる複数の官能基の存在により、際立っています。
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with similar structural features but different functional groups.
Heparinoid: A compound with structural similarities to heparin, used for its anticoagulant properties.
Uniqueness
What sets (5Z)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique combination of pyrazole, triazole, and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C29H25N5O2S2 |
|---|---|
分子量 |
539.7 g/mol |
IUPAC名 |
(5Z)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H25N5O2S2/c1-19(2)14-15-36-23-12-10-20(11-13-23)26-21(18-33(31-26)22-7-4-3-5-8-22)17-25-28(35)34-29(38-25)30-27(32-34)24-9-6-16-37-24/h3-13,16-19H,14-15H2,1-2H3/b25-17- |
InChIキー |
UXSJJCHVDPGPEA-UQQQWYQISA-N |
異性体SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6 |
正規SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635288.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635301.png)
![Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11635309.png)

![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide](/img/structure/B11635360.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)
![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)
![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
